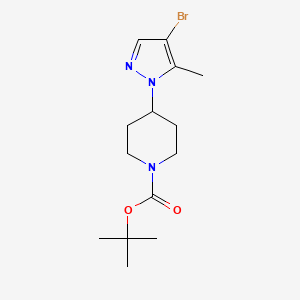

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H20BrN3O2 and a molecular weight of 330.22 . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . For a detailed structural analysis, techniques such as NMR, MS, FT-IR, and X-ray diffraction can be used . Physical And Chemical Properties Analysis

This compound is a solid . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

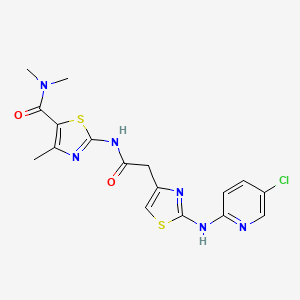

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers use it to create derivatives with potential therapeutic effects. For instance, it plays a role in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer treatment . The compound’s piperidine ring structure allows for modification, making it an essential building block in drug discovery.

Antibacterial and Antifungal Agents

Studies have explored the antibacterial and antifungal activities of this compound. Although it exhibits only moderate activity, its structural flexibility and interactions with macromolecules contribute to its biological effects . Researchers continue to investigate its potential as an antimicrobial agent.

Biological Studies on Mycobacterium tuberculosis (TB)

In the context of TB research, proton motive force generation is crucial for Mycobacterium tuberculosis survival within infected granulomas. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a related compound, is involved in this process . Although not identical, the structural similarities suggest potential applications in TB-related studies.

Precursor for Natural Product Synthesis

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, derived from our compound, serves as a precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have diverse biological effects and are of interest in medicinal chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCIVZMQCWOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)

![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)

![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)